molecular formula C47H75N15O14 B12665047 Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 CAS No. 120728-89-4

Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2

Cat. No.: B12665047
CAS No.: 120728-89-4
M. Wt: 1074.2 g/mol
InChI Key: OGYVNYLSKKDUIS-FEVJWVAESA-N
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Description

The compound Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is a synthetic peptide composed of ten amino acids. This peptide sequence is often used in biochemical research due to its specific interactions with enzymes and proteins. The acetyl group at the N-terminus and the amide group at the C-terminus provide stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino group.

    Coupling: of the next protected amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Repetition: of deprotection and coupling cycles until the desired sequence is complete.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a mixture of trifluoroacetic acid (TFA), water, and scavengers.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS protocol. These machines can handle large-scale synthesis with high efficiency and reproducibility. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.

    Oxidation: Oxidation of amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction of disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or pepsin.

    Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Major Products Formed

    Hydrolysis: Smaller peptide fragments or individual amino acids.

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced peptide with free thiol groups if disulfide bonds were present.

Scientific Research Applications

Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 has several applications in scientific research:

    Biochemistry: Used as a substrate in enzyme assays to study protease activity.

    Molecular Biology: Employed in the study of protein-protein interactions and signal transduction pathways.

    Medicine: Investigated for its potential therapeutic effects and as a model peptide in drug development.

    Industry: Utilized in the development of diagnostic assays and biosensors.

Mechanism of Action

The mechanism of action of Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 involves its interaction with specific enzymes and proteins. The peptide can act as a substrate for proteases, which cleave the peptide bonds at specific sites. This interaction is crucial for studying enzyme kinetics and inhibition. The molecular targets include various proteases, and the pathways involved are related to protein degradation and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2: A shorter peptide with similar properties.

    Ac-Lys-Asp-Gly-Ala-Pro-Ser-Ala-TyrNH2: Another peptide with a different sequence but similar applications.

    Ac-Lys-Thr-Phe-Glu-Ala-Phe(4-NH2)NH2: A cyclic peptide with enhanced stability and cell permeability.

Uniqueness

Ac-Arg-Ala-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is unique due to its specific sequence, which provides distinct interactions with enzymes and proteins. The presence of arginine and tyrosine residues contributes to its binding affinity and specificity.

Properties

CAS No.

120728-89-4

Molecular Formula

C47H75N15O14

Molecular Weight

1074.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide

InChI

InChI=1S/C47H75N15O14/c1-22(2)36(38(50)68)60-45(75)37(23(3)4)61-44(74)33-10-8-18-62(33)46(76)31(19-26-11-13-27(65)14-12-26)58-42(72)30(20-35(49)67)57-41(71)29(15-16-34(48)66)56-43(73)32(21-63)59-39(69)24(5)54-40(70)28(55-25(6)64)9-7-17-53-47(51)52/h11-14,22-24,28-33,36-37,63,65H,7-10,15-21H2,1-6H3,(H2,48,66)(H2,49,67)(H2,50,68)(H,54,70)(H,55,64)(H,56,73)(H,57,71)(H,58,72)(H,59,69)(H,60,75)(H,61,74)(H4,51,52,53)/t24-,28-,29-,30-,31-,32-,33-,36-,37-/m0/s1

InChI Key

OGYVNYLSKKDUIS-FEVJWVAESA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C

Origin of Product

United States

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